molecular formula C8H13NO3 B046944 (R)-2-Acetylamino-3-cyclopropylpropionic acid CAS No. 121786-36-5

(R)-2-Acetylamino-3-cyclopropylpropionic acid

Cat. No. B046944
CAS RN: 121786-36-5
M. Wt: 171.19 g/mol
InChI Key: ZVTFPQYGJPTFQH-SSDOTTSWSA-N
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Description

(R)-2-Acetylamino-3-cyclopropylpropionic acid, also known as (R)-ACPCA, is an organic compound with a wide range of applications in the field of scientific research. It is an amino acid derivative with a cyclopropyl group and an acetic acid side chain. This compound has been studied extensively due to its interesting chemical and physical properties, as well as its potential applications in the laboratory.

Scientific Research Applications

Role in Inflammation and Pain Management

Salicylic acid derivatives, including acetylsalicylic acid (aspirin), have been extensively studied for their anti-inflammatory and analgesic properties. These compounds work by inhibiting cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. Research on salicylates explores their therapeutic potentials in treating inflammation and pain associated with various conditions, potentially offering insights into the applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid in similar contexts (McKee, Sane, & Deliargyris, 2002).

Antioxidant and Neuroprotective Effects

Compounds like N-acetylcysteine have shown promise in various clinical settings due to their antioxidant properties, which can confer neuroprotective effects. By modulating glutamatergic, neurotropic, and inflammatory pathways, such agents can potentially be used in the treatment of psychiatric disorders and other conditions characterized by oxidative stress. This suggests that this compound might also have applications in research focused on neuroprotection and psychiatric disorders (Dean, Giorlando, & Berk, 2011).

Anticancer Research

Retinoids, which influence gene expression through nuclear receptors, have been linked to antitumor activities in various cancer types. The understanding of molecular mechanisms mediated by compounds like retinoids in oncology research could provide a framework for investigating the potential anticancer applications of this compound, particularly in terms of its effects on cell differentiation and proliferation (Smith, Parkinson, Cheson, & Friedman, 1992).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at what biological targets it interacts with and how it affects them .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including physical and health hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

This could involve predicting or proposing future research directions. For example, if the compound shows promising biological activity, future research could involve studying its potential as a therapeutic agent .

properties

IUPAC Name

(2R)-2-acetamido-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFPQYGJPTFQH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650611
Record name N-Acetyl-3-cyclopropyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121786-36-5
Record name N-Acetyl-3-cyclopropyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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